Diethyl 2,3-quinolinedicarboxylate
Description
Significance of the Quinoline (B57606) Core in Heterocyclic Chemistry
The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its unique electronic properties, arising from the presence of the nitrogen atom in the aromatic system, make it a crucial component in a multitude of chemical reactions and applications. numberanalytics.com This structural motif is found in a vast number of biologically active compounds, underscoring its significance in medicinal chemistry. researchgate.netjddtonline.info
Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. jddtonline.infoorientjchem.org The historical importance of quinoline is deeply intertwined with the development of synthetic drugs, with quinine, an alkaloid bearing the quinoline core, being a well-known antimalarial agent. numberanalytics.com The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. rsc.org This adaptability has made it a privileged scaffold in drug discovery and a key building block for the synthesis of novel therapeutic agents. researchgate.net
Position of Diethyl 2,3-Quinolinedicarboxylate as a Strategic Synthetic Intermediate
This compound holds a strategic position as a synthetic intermediate due to the specific arrangement of its two diethyl carboxylate groups on the quinoline core. These functional groups provide reactive handles for a variety of chemical transformations. The presence of ester functionalities at the 2- and 3-positions allows for selective modifications, such as hydrolysis, amidation, and reduction, to introduce diverse functionalities and construct more complex molecular frameworks.
The diester's structure is particularly amenable to cyclization reactions, serving as a precursor for the synthesis of polycyclic aromatic compounds and novel heterocyclic systems. The ability to manipulate the ester groups independently or in concert provides synthetic chemists with a powerful tool for molecular design and construction.
Historical Context of Quinolinedicarboxylate Research and Development
The study of quinoline chemistry dates back to the 19th century with the isolation of quinoline from coal tar. numberanalytics.com The development of synthetic methods to construct the quinoline ring system, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, laid the foundation for the exploration of its derivatives. Research into quinolinedicarboxylates followed, driven by the desire to create functionalized quinolines for various applications.
Early research focused on the synthesis and basic reactivity of these compounds. Over time, with the advancement of analytical techniques and a deeper understanding of reaction mechanisms, more sophisticated synthetic routes and applications have been developed. The ongoing research in this area continues to uncover new methodologies for the synthesis and utilization of quinolinedicarboxylates, highlighting their enduring importance in organic chemistry.
Properties of this compound
| Property | Value |
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| Melting Point | 54-56 °C |
| Boiling Point | 370 °C |
| Density | 1.211 g/cm³ |
| Appearance | White powder |
| CAS Number | 32413-08-4 |
Data sourced from multiple chemical suppliers and databases. nih.govhuatengsci.comchemicalbook.comsinfoobiotech.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl quinoline-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-19-14(17)11-9-10-7-5-6-8-12(10)16-13(11)15(18)20-4-2/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBEQVDQPLOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446955 | |
| Record name | Diethyl 2,3-quinolinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32413-08-4 | |
| Record name | Diethyl 2,3-quinolinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 2,3 Quinolinedicarboxylate and Its Analogues
Classical Approaches to Quinolinedicarboxylate Synthesis
Traditional methods for synthesizing the quinoline (B57606) ring, a core component of diethyl 2,3-quinolinedicarboxylate, have been well-established for many years. These methods, while foundational, often have limitations in terms of efficiency and the range of possible substitutions.
Friedländer Reaction Adaptations for Quinoline Ring Formation
The Friedländer synthesis is a well-known reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, and Lewis acids. wikipedia.org While a versatile method for producing a variety of quinoline derivatives, its direct application for synthesizing this compound requires specific starting materials that can lead to the desired substitution pattern. nih.govnih.gov
The reaction mechanism can proceed through two primary pathways. The first involves an aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the second carbonyl compound, followed by cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination of water. wikipedia.org
Recent adaptations have focused on improving the efficiency and environmental friendliness of the Friedländer reaction. These include the use of catalysts like neodymium(III) nitrate (B79036) hexahydrate, and carrying out the reaction under solvent-free conditions or using microwave irradiation. mdpi.com
Vilsmeier Reaction-Based Cyclization Protocols
The Vilsmeier-Haack reaction provides a powerful tool for the synthesis of quinolines. This reaction typically involves the formylation of an activated aromatic or heterocyclic compound using the Vilsmeier reagent, which is a chloromethyleniminium salt. arkat-usa.org In the context of quinoline synthesis, N-arylacetamides can undergo Vilsmeier-Haack cyclization to yield 2-chloro-3-formylquinolines. chemijournal.comchemijournal.com These intermediates are then valuable for further transformations to obtain various quinoline derivatives.
The reaction is particularly effective for N-arylacetamides that have electron-donating groups at the meta-position, leading to good yields of the corresponding quinolines. The resulting 2-chloro-3-formylquinolines can be further modified. For instance, the formyl group can be converted to a cyano or alkoxycarbonyl group, and the chloro group can be substituted.
This methodology has been successfully applied to create a range of substituted quinolines, demonstrating its utility in generating complex heterocyclic systems. arkat-usa.orgchemijournal.com
Oxidative Cleavage Routes, including Ozonolysis of Acridine (B1665455) Precursors
Another classical approach to obtaining the quinoline-2,3-dicarboxylic acid core structure involves the oxidative cleavage of larger polycyclic aromatic compounds. One such method is the ozonolysis of acridine. This process breaks down the acridine molecule to yield quinoline-2,3-dicarboxylic acid. This diacid can then be esterified to produce this compound.
While effective, this method relies on the availability of the acridine precursor and involves the use of ozone, which requires specialized equipment. The harsh oxidative conditions can also limit the types of functional groups that can be present on the starting material.
A related method involves the oxidation of acridine using other oxidizing agents, such as potassium permanganate, under basic conditions. This also leads to the formation of quinoline-2,3-dicarboxylic acid.
Condensation Reactions Involving Anilinofumarate Intermediates
A significant pathway to this compound involves the use of anilinofumarate intermediates. google.comgoogleapis.com Diethyl anilinofumarate can be prepared by reacting aniline (B41778) with diethyl acetylenedicarboxylate (B1228247) or diethyl dichlorosuccinate. google.comgoogleapis.com
Once the diethyl anilinofumarate is formed, it undergoes cyclization in the presence of a Vilsmeier reagent to yield this compound. google.comgoogleapis.com This reaction is typically carried out in a hydrocarbon or chlorinated hydrocarbon solvent at elevated temperatures. google.comgoogleapis.com The resulting diester can then be hydrolyzed to quinoline-2,3-dicarboxylic acid if desired. google.comgoogleapis.com
This method offers a direct route to the quinoline-2,3-dicarboxylate system and has been a subject of patented industrial processes. google.comgoogleapis.com
Cyclization of 2,3-Quinolinedicarboxylic Anhydride (B1165640) with Aminocarboxamides/Thiocarboxamides
Quinoline-2,3-dicarboxylic anhydride is a key intermediate that can be derived from the corresponding diacid. prepchem.com This anhydride can then be reacted with aminocarboxamides or aminothiocarboxamides. googleapis.com This reaction leads to the formation of a 2-carbamoyl-quinoline-3-carboxylic acid. googleapis.com
While this specific reaction leads to a derivative rather than directly to this compound, the underlying principle of using the anhydride as a reactive intermediate is a cornerstone of classical quinoline chemistry. The anhydride itself is typically prepared by treating quinoline-2,3-dicarboxylic acid with a dehydrating agent like acetic anhydride. prepchem.com The reactivity of anhydrides with nucleophiles like amines is a well-established transformation in organic chemistry. libretexts.org
Modern and Efficient Synthetic Protocols
More contemporary approaches to the synthesis of this compound and its analogs focus on improving efficiency, reducing environmental impact, and expanding the diversity of accessible compounds.
One modern approach involves the palladium-catalyzed carbonylation of 2,3-dichloroquinoline. This reaction, carried out in the presence of methanol (B129727), triphenylphosphine, and a palladium catalyst under a carbon monoxide atmosphere, directly yields dimethyl 2,3-quinolinedicarboxylate. google.com This can then be transesterified to the diethyl ester.
Multicomponent reactions (MCRs) have also emerged as a powerful tool for the efficient synthesis of complex molecules like quinolines from simple starting materials in a single step. nih.govresearchgate.net For example, a three-component reaction of an amine, an alkyne, and an aldehyde, catalyzed by a zinc(II) triflate salt, can produce 2,3-disubstituted quinolines under solvent-free conditions. nih.gov Another MCR involves the reaction of aryl amines with diethyl acetylenedicarboxylate, catalyzed by molecular iodine, to produce quinoline-2,4-dicarboxylate derivatives. rsc.org
The following table provides a summary of various synthetic methods and their key features:
| Synthetic Method | Key Reactants | Key Reagents/Catalysts | Primary Product | Reference |
| Friedländer Reaction | 2-aminobenzaldehyde (B1207257), ketone with α-methylene group | Acid or Lewis acid | Substituted quinoline | wikipedia.orgorganic-chemistry.org |
| Vilsmeier-Haack Cyclization | N-arylacetamide | Vilsmeier reagent (POCl₃, DMF) | 2-chloro-3-formylquinoline | chemijournal.com |
| Anilinofumarate Condensation | Diethyl anilinofumarate | Vilsmeier reagent | This compound | google.comgoogleapis.com |
| Anhydride Cyclization | 2,3-Quinolinedicarboxylic anhydride, aminocarboxamide | - | 2-carbamoyl-quinoline-3-carboxylic acid | googleapis.com |
| Palladium-Catalyzed Carbonylation | 2,3-Dichloroquinoline, methanol, carbon monoxide | Palladium chloride, triphenylphosphine | Dimethyl 2,3-quinolinedicarboxylate | google.com |
| Multicomponent Reaction | Aryl amine, diethyl acetylenedicarboxylate | Molecular iodine | Diethyl quinoline-2,4-dicarboxylate | rsc.org |
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like quinoline derivatives from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy and procedural simplicity, minimizing waste and purification steps. While specific MCRs for this compound are not extensively detailed, analogous syntheses of structurally related quinolines are well-documented. For instance, a one-pot, three-component reaction involving 1-naphthylamine, aromatic aldehydes, and 1,3-indandione (B147059) has been developed for the synthesis of indeno[1,2-b]quinolinone derivatives researchgate.net. Similarly, novel α-aminophosphonate derivatives bearing a 2-oxoquinoline scaffold have been synthesized via a convenient one-pot, three-component method researchgate.net. The power of MCRs is further demonstrated in the catalyst-free, ultrasound-assisted condensation of malononitrile, 2-naphthol (B1666908) or resorcinol, various aldehydes, and ammonium (B1175870) acetate (B1210297) in water to produce dihydroquinolines in high yields nih.gov. These examples underscore the potential of MCRs as a streamlined strategy for accessing diverse quinoline structures.
Catalyst-Assisted Synthetic Routes
Catalysis is central to modern organic synthesis, providing pathways that are often more efficient, selective, and environmentally benign than their stoichiometric counterparts. The synthesis of quinolines has greatly benefited from the development of a wide array of catalytic systems.
Lewis acids are effective catalysts for various organic transformations, including the synthesis of quinolines. Among these, tin(IV) oxide (SnO2) nanoparticles have emerged as a notable surface catalyst. Nano SnO2 has been shown to effectively catalyze the two-component reaction between 2-aminobenzophenones and acetylenic esters to produce quinoline derivatives in high yields under mild conditions.
Indium(III) chloride (InCl3) is another powerful Lewis acid catalyst that has been employed in quinoline synthesis. It has been used to catalyze the Povarov-like cyclization of N-arylimines with acrylates or acrylamides to furnish quinoline-4-carboxylic acid derivatives, particularly under microwave activation thieme-connect.com. Studies suggest that InCl3 facilitates the cyclization by acting as a chelating agent between the reactants thieme-connect.com. This catalyst is valued for its stability in air and water, operational simplicity, and tolerance of various functional groups thieme-connect.com. It has been successfully used in the convergent, regioselective synthesis of annulated quinoline and pyridine (B92270) derivatives from 1-aminopenta-1,4-diene fragments and aromatic aldehydes thieme-connect.comresearchgate.net.
Transition metals are exceptionally versatile catalysts for constructing heterocyclic rings like quinoline through various annulation strategies.
Copper(II): Copper catalysts are attractive due to their low cost and low toxicity. A number of protocols have been developed using copper(II) catalysts for quinoline synthesis. One notable method is the Cu(OAc)2·H2O catalyzed domino reaction of primary arylamines and electron-deficient terminal alkynes, which provides 2,4-disubstituted quinolines in good yields at room temperature rsc.org. Another approach involves the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, catalyzed by a well-defined, air-stable Cu(II)-complex, to produce a broad range of substituted quinolines ijstr.org. Copper(II) chloride has also been used to catalyze a modified Friedländer reaction between 2-aminobenzyl alcohol and various ketones epa.gov. Furthermore, copper-catalyzed dual cyclization reactions have been developed for synthesizing complex fused-ring systems like quinindolines mdpi.com.
Rhodium: Rhodium catalysts have proven highly effective for quinoline synthesis under mild conditions. An environmentally friendly protocol utilizes a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium, where anilines react with allyl alcohols to yield the corresponding quinolines rsc.orgrsc.org. Rhodium complexes are also capable of catalyzing the reaction of anilines with aliphatic olefins and the C–H bond activation of sydnones for coupling with internal alkynes to form quinoline-fused heterocycles rsc.orgacs.org. More complex rhodium systems can promote the C-H bond activation of quinoline itself, allowing for further functionalization nih.gov.
Indium(III): As mentioned in the Lewis acid section, Indium(III) chloride is a potent catalyst for quinoline synthesis thieme-connect.com. It has been utilized in the tandem addition-cyclization-oxidation reactions of imines with alkynes to generate a diverse array of quinoline derivatives in good yields researchgate.net. Its utility extends to the stereoselective synthesis of complex tricyclic frameworks through cascade cycloisomerization reactions of aryl 1,5-enynes acs.org.
| Metal Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| Copper(II) acetate | Primary arylamines, terminal alkynes | Domino reaction at room temperature, good to excellent yields. | rsc.org |
| [CuLCl2] (L = pincer ligand) | 2-Aminobenzylalcohols, ketones | Dehydrogenative coupling under aerial conditions. | ijstr.org |
| Rhodium(II) acetate/TPPTS | Anilines, allyl alcohols | Aqueous medium, recyclable catalyst system. | rsc.orgrsc.org |
| Indium(III) chloride | Imines, alkynes | Tandem addition-cyclization-oxidation. | researchgate.net |
| Indium(III) chloride | Arylamines, 2-substituted acrylates | Microwave activation, Povarov-like cyclization. | thieme-connect.com |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for quinoline synthesis.
Phosphine-catalyzed reactions: Triphenylphosphine (PPh3), an inexpensive and stable organocatalyst, has been successfully used to prepare 3-substituted and 3,4-disubstituted quinolines acs.orgnih.gov. The reaction proceeds through a proposed general base catalysis mechanism. The initial nucleophilic addition of PPh3 to an activated alkyne generates a zwitterion that acts as a strong base, deprotonating an o-tosylamidobenzaldehyde or o-tosylamidophenone. This is followed by a Michael addition and a rapid aldol cyclization to form the quinoline ring acs.orgnih.govnih.govresearchgate.net. This method provides a convenient and direct route to 3-substituted quinolines, which can be challenging to prepare via other methods acs.org.
Brønsted acidic ionic liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Brønsted acidic ionic liquids (BAILs) have been developed as recyclable and efficient catalysts for organic synthesis nih.gov. They have been successfully employed in the synthesis of N-acylated 2-aminoquinolines from quinoline N-oxides and nitriles under neat conditions researchgate.netacs.org. A novel dicationic Brønsted acidic ionic liquid, 3,3′-(butane-1,4-diyl)bis(1-methyl-1H-imidazol-3-ium)·dibromide·disulfuric acid, has also been prepared and used to promote the Friedländer synthesis of quinolines under solvent-free conditions researchgate.netsciexplore.ir. The advantages of using BAILs include high atom economy, operational simplicity, and the potential for catalyst recycling acs.org.
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a porous structure composed of metal ions or clusters coordinated to organic ligands. While their application is broad, their use as base catalysts for reactions like Knoevenagel and aldol condensations showcases their potential for quinoline synthesis, which often involves such condensation steps.
MCM-41: MCM-41 is a mesoporous silicate (B1173343) material with a hexagonal arrangement of cylindrical pores, making it an excellent catalyst support wikipedia.org. Its high surface area and tunable pore size are advantageous for catalytic applications researchgate.netmdpi.com. MCM-41-supported catalysts have been used in quinoline synthesis. For example, MCM-41-supported pyridine nanoparticles catalyze the one-pot, three-component synthesis of 2,3,4-trisubstituted quinolines nih.gov. Functionalized MCM-41 has also been used as a support for catalysts in the Doebner-Von Miller synthesis of quinoline researchgate.net. Furthermore, MCM-41 functionalized with 3-chloropropyltriethoxysilane has been used to prepare acidic nanosilica spheres for the one-pot synthesis of indeno[1,2-b]quinolinone derivatives researchgate.net.
Nano-Fe3O4@SiO2–SO3H: Magnetically separable catalysts represent a major advancement in heterogeneous catalysis. Nano Fe3O4@SiO2–SO3H, a magnetic nanoparticle core coated with silica (B1680970) and functionalized with sulfonic acid groups, acts as a powerful and recyclable solid acid catalyst pnu.ac.ir. It has been effectively used in the Friedländer annulation for the one-pot synthesis of substituted quinolines from 2-aminoaryl ketones and α-methylene ketones under solvent-free conditions pnu.ac.ir. The catalyst can be easily recovered using an external magnet and reused multiple times without a significant drop in activity pnu.ac.ir. Related magnetic nanocatalysts, such as those functionalized with copper complexes or silver nanoparticles, have also been developed for efficient quinoline synthesis researchgate.netias.ac.innanomaterchem.com.
TiO2-NPs: Titanium dioxide nanoparticles (TiO2-NPs) are valued as catalysts due to their high activity, stability, low cost, and reusability nih.gov. They have been used as heterogeneous catalysts for C-alkylation reactions via a borrowing hydrogen mechanism and in multistep reactions to produce quinolines from 2-aminobenzyl alcohol and ketones with high yields rsc.org. Biosynthesized TiO2-NPs, created using marine actinobacteria, have also been demonstrated as efficient and reusable catalysts for the synthesis of 2, 3, 4-trisubstituted quinolines nih.gov.
Carbon Aerogels: Carbon aerogels are low-density, high-purity carbon materials with controllable porosity that can serve as metal-free catalysts uned.es. They have been successfully used to catalyze the Friedländer reaction between 2-amino-5-chlorobenzaldehyde (B1272629) and ethyl acetoacetate (B1235776) to produce quinolines, especially under microwave irradiation uned.esresearchgate.net. The catalytic activity can be tuned by modifying the surface chemistry of the aerogel; for instance, introducing oxygenated functional groups can enhance the yield of quinolines researchgate.net.
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| MCM-41-supported pyridine NPs | Three-component reaction | Recyclable, room temperature, high yields. | nih.gov |
| Nano-Fe3O4@SiO2–SO3H | Friedländer annulation | Magnetically separable, reusable, solvent-free. | pnu.ac.ir |
| TiO2-NPs | From 2-aminobenzyl alcohol and ketones | Heterogeneous, reusable, high yields via borrowing hydrogen. | rsc.org |
| Carbon Aerogels | Friedländer condensation | Metal-free, microwave-assisted, rapid. | uned.esresearchgate.net |
Green Chemistry Approaches in Quinoline Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the development of synthetic methodologies for quinolines. Key strategies include the use of alternative energy sources like microwave (MW) and ultrasound irradiation, as well as employing environmentally benign solvents.
Microwave and Ultrasound-Assisted Synthesis: Both microwave and ultrasound technologies offer significant advantages over conventional heating, including dramatically reduced reaction times, increased yields, and often cleaner reactions with fewer byproducts researchgate.netmdpi.comresearchgate.net. Microwave-assisted synthesis has been applied to the Friedländer reaction using carbon aerogel catalysts, affording quinolines in just minutes researchgate.net. Ultrasound irradiation has been shown to promote the synthesis of quinolines in aqueous media using basic ionic liquids, providing a green, efficient, and selective method that operates at room temperature nih.gov. Furthermore, ultrasound has been used in catalyst-free multicomponent reactions in water to produce dihydroquinolines with high yields nih.gov.
Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water and ethanol (B145695) are frequently used as green solvents in quinoline synthesis researchgate.net. For example, a rhodium-catalyzed synthesis of quinolines has been developed to proceed in an aqueous medium, which also facilitates catalyst recycling rsc.org. The use of basic ionic liquids in aqueous media under ultrasound irradiation further highlights the synergy of combining green techniques nih.gov. The ultimate green approach is to perform reactions under solvent-free conditions, a strategy successfully employed in the nano-Fe3O4@SiO2–SO3H catalyzed Friedländer synthesis pnu.ac.ir.
Solvent-Free Reaction Conditions
Solvent-free synthesis, often referred to as neat or solid-state reaction, offers significant environmental and economic advantages by eliminating the need for volatile organic compounds. These methods can lead to higher yields, shorter reaction times, and simplified purification processes.
Several methodologies have been developed for the synthesis of quinoline derivatives without a solvent. One prominent approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group adjacent to a carbonyl. The use of a recyclable, non-volatile, and non-corrosive acid catalyst, o-benzenedisulfonimide, has proven effective for the solvent-free Friedländer reaction of 2-aminoarylketones with various carbonyl compounds, yielding 2,3-disubstituted quinolines in good to excellent yields. mdpi.com This approach is noted as a green alternative to traditional methods. mdpi.com
Heterogeneous catalysts are also widely employed in solvent-free quinoline synthesis. For instance, Hβ zeolite has been used as a catalyst for the cyclization of 2-aminobenzophenones with ketones to produce 2,4-disubstituted quinolines. rsc.org This method is scalable, and the catalyst can be reused up to five times without a significant loss of efficiency. rsc.org Another approach utilizes nanocatalysts for the synthesis of 2-aryl-quinoline-4-carboxylic acids from pyruvic acid, 1-naphthylamine, and various benzaldehydes at 80 °C without a solvent, achieving good yields in short reaction times. nih.gov
Iron(III)- and oxygen-promoted one-pot methods have also been developed for the efficient synthesis of quinolines from amino acids, alkyl lactate, and arylamine under solvent-free conditions. researchgate.net This tandem cyclization process is notable for its green and sustainable characteristics. researchgate.net
Table 1: Examples of Solvent-Free Synthesis of Quinoline Derivatives
| Catalyst/Promoter | Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Benzenedisulfonimide | 2-Aminoarylketones and carbonyl compounds | Acid-catalyzed, neat | 2,3-Disubstituted quinolines | mdpi.com |
| Hβ Zeolite | 2-Aminobenzophenones and ketones | Heterogeneous catalysis | 2,4-Disubstituted quinolines | rsc.org |
| Nanocatalyst | Pyruvic acid, 1-naphthylamine, benzaldehydes | 80 °C | 2-Aryl-quinoline-4-carboxylic acids | nih.gov |
| Iron(III)/Oxygen | Amino acids, alkyl lactate, arylamine | Tandem cyclization | Polysubstituted quinolines | researchgate.net |
Microwave-Assisted Synthetic Procedures
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, increased yields, and enhanced product purity. lew.ronih.gov The rapid, uniform heating provided by microwaves can accelerate reactions that are often slow and inefficient under conventional heating. nih.gov
The synthesis of quinoline derivatives has greatly benefited from this technology. For example, novel 2-acetoxymethyl quinoline derivatives have been synthesized via a Claisen rearrangement of the corresponding quinoline N-oxides. lew.ro Under microwave irradiation (100-900 W), reaction times were reduced from hours to minutes, with yields increasing significantly compared to conventional heating methods. lew.ro Specifically, N-oxide formation that took 9-11 hours with conventional heating was completed in 30-40 minutes under microwave conditions, while the subsequent rearrangement was reduced from 4 hours to just 15-35 minutes. lew.ro
Multicomponent reactions (MCRs) are particularly well-suited for microwave assistance. A one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment was achieved by reacting formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones. acs.orgnih.gov The reactions were performed in DMF under microwave irradiation (250 W) at 125–135 °C, completing in just 8–20 minutes. acs.org Similarly, a library of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives was rapidly generated using a one-pot, three-step microwave-assisted method. nih.gov
Microwave irradiation has also been applied to catalyst-free and metal-free syntheses. A rapid and green synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones was developed via a one-pot MCR of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone in glacial acetic acid under microwave irradiation, noted for its short reaction times and high yields. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| N-Oxide Formation | Conventional (65°C) | 9 - 11 hours | 38 - 67% | lew.ro |
| Microwave (100 W) | 30 - 40 minutes | 57 - 84% | ||
| Claisen Rearrangement | Conventional (170°C) | 4 hours | 40 - 80% | lew.ro |
| Microwave (900 W) | 15 - 35 minutes | 60 - 100% | ||
| Three-Component Synthesis of Pyrazolopyridines | Conventional (Reflux) | 8 hours | Not specified, main product was aromatized | acs.org |
| Microwave (125-135°C) | 8 - 20 minutes | Not specified, main product was dihydro |
Aqueous Media and Green Solvent Utilization (e.g., ethanol-water mixtures, ionic liquids)
The use of green solvents, such as water, ethanol, or ionic liquids, is a key principle of green chemistry, aiming to reduce environmental pollution. researchgate.net Water is an ideal solvent due to its non-toxicity, non-flammability, and availability.
The synthesis of quinoline derivatives has been successfully performed in aqueous media. For example, SnCl₂·2H₂O has been used as a precatalyst for the one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water under ultrasound irradiation to give 2-substituted quinolines in good yields. nih.gov Another approach involves the Friedländer reaction of 2-aminoarylketones with carbonyl compounds in water using hydrochloric acid as a mediator, providing an environmentally friendly and highly efficient route to substituted quinolines. researchgate.net
Ionic liquids (ILs) have also been employed as green catalysts and media for quinoline synthesis. A basic ionic liquid (BIL) based on an imidazolium (B1220033) cation efficiently catalyzes the condensation of isatin (B1672199) with ketones in aqueous media under ultrasonic irradiation. researchgate.netnih.gov This method offers mild conditions, short reaction times, high yields, and high selectivity. nih.gov Brønsted-acidic ionic liquids have also been shown to be highly efficient and recyclable catalysts for the classical Friedländer reaction. mdpi.com
Furthermore, a biomimetic approach using β-cyclodextrin as a catalyst in water has been reported for the synthesis of various quinoline-2,3-dicarboxylates under neutral conditions with excellent yields and high catalyst recovery. mdpi.com
Photoinduced and Ultrasonic Irradiations as Energy Sources
Alternative energy sources like light (photochemistry) and sound (sonochemistry) provide unique pathways for chemical transformations, often under mild, ambient conditions.
Ultrasonic irradiation has been effectively used to promote the synthesis of quinoline derivatives. The use of ultrasound can enhance reaction rates and yields through the phenomenon of acoustic cavitation. A green and efficient synthesis of hybrid quinoline-imidazole derivatives was achieved using ultrasound irradiation for both N-alkylation and subsequent cycloaddition steps, highlighting benefits in reaction time and energy consumption. rsc.org In another example, basic ionic liquids were used to catalyze the condensation of isatin with ketones under ultrasonic irradiation in aqueous media, demonstrating a green and manageable procedure for quinoline synthesis. researchgate.netnih.govresearchsolutions.com The combination of SnCl₂·2H₂O as a precatalyst in water with ultrasound irradiation provides a rapid, one-pot synthesis of 2-substituted quinolines. nih.gov
Photoinduced methods offer another metal-free approach. Visible light has been used to promote the radical-promoted cyclization of arylamine precursors to form quinolines. mdpi.com For instance, N-bromosuccinimide (NBS) can be used to mediate a radical reaction, initiated by visible light, to synthesize quinolines substituted at the 3-position. mdpi.com
Biocatalytic Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild, environmentally benign conditions. This approach is increasingly being applied to the synthesis of complex heterocyclic compounds.
The synthesis of quinolines has been achieved through enzymatic strategies. One method involves the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding quinoline derivatives. northumbria.ac.ukacs.org This biotransformation can be effectively catalyzed by whole cells or purified monoamine oxidase (MAO-N) enzymes. northumbria.ac.ukacs.org The scalability of this protocol has been demonstrated, leading to high yields of the desired quinolines. northumbria.ac.uk Computational studies suggest the efficiency of the MAO-N biotransformation is influenced by both steric and electronic properties of the THQ substrates. acs.org
Another chemo-enzymatic strategy involves a horseradish peroxidase (HRP)-catalyzed annulation/aromatization reaction followed by Fe-mediated oxidation to convert N-cyclopropyl-N-alkylanilines into 2-quinolone compounds. northumbria.ac.uk A mild enzymatic procedure for synthesizing quinoline derivatives via a Friedländer condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) with cyclic ketones in DMSO at 30°C has also been reported. researchgate.net These biocatalytic methods highlight the potential of enzymes in constructing heteroaromatic rings from various precursors. northumbria.ac.uk
Table 3: Biocatalytic Approaches to Quinoline Synthesis
| Enzyme/System | Transformation | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Monoamine Oxidase (MAO-N) | Oxidative Aromatization | 1,2,3,4-Tetrahydroquinolines (THQs) | Quinolines | northumbria.ac.ukacs.org |
| Horseradish Peroxidase (HRP) / Fe | Annulation/Aromatization/Oxidation | N-cyclopropyl-N-alkylanilines | 2-Quinolones | northumbria.ac.uk |
| Unspecified Enzyme | Friedländer Condensation | 2-Amino-3,5-dibromobenzaldehyde, Cycloketones | Quinoline derivatives | researchgate.net |
Mechanochemical Synthesis
Mechanochemistry involves using mechanical force, such as grinding or milling, to induce chemical reactions. This technique often proceeds in the absence of a solvent or with minimal solvent (liquid-assisted grinding), making it an inherently green methodology.
The solvent-free preparation of N-aryl-1,4-dihydropyridines, which are structurally related to quinoline precursors, has been investigated using ball-milling. researchgate.net This mechanochemical domino reaction provides a benign pathway for the synthesis of these heterocyclic compounds. researchgate.net Mechanochemical synthesis has been applied to produce various double carbonates, demonstrating that milling conditions like frequency and moisture can control polymorphic transformations, which suggests its potential applicability to complex organic syntheses like that of quinolines. rsc.org The pressure and localized energy generated during milling can drive reactions and phase transitions, offering a powerful alternative to traditional solvent- and heat-intensive methods. rsc.org
Preparation of Key Precursors and Advanced Intermediates
The synthesis of this compound and its analogues relies on the availability of specific precursors and advanced intermediates. The choice of starting materials is dictated by the specific synthetic route, such as the Friedländer, Pfitzinger, or Gould-Jacobs reactions.
A common route to quinoline-2,3-dicarboxylic acid esters is the reaction between a β-anilino-α,β-unsaturated ester and an iminium salt (Vilsmeier reagent). google.com The crucial β-anilino-α,β-unsaturated ester intermediates are typically obtained from the reaction of appropriately substituted anilines with ketoesters or dialkyl acetylene (B1199291) dicarboxylates. google.com
For the widely used Friedländer synthesis, the key precursors are a 2-aminoaryl aldehyde or ketone and a compound with an active methylene (B1212753) group. For this compound specifically, a common precursor is diethyl 2-methylquinoline-3,4-dicarboxylate, which can be synthesized via a TMSCl-mediated Pfitzinger reaction of isatin with ethyl acetoacetate. nih.gov This intermediate can then undergo further reactions, such as direct olefination, to yield more complex derivatives. nih.gov
Another important class of intermediates are N-substituted-3-anilinosuccinimides. These can be oxidized to 3-anilino-N-substituted maleimides, which then react with dimethylformamide dimethylacetal. google.com The resulting product is cyclized to form an acridinimide, which can be hydrolyzed in an aqueous-alcoholic solvent with a base like sodium hydroxide (B78521) or potassium hydroxide to yield the target quinoline-2,3-dicarboxylic acid. google.com
The synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate, an analogue, starts from diethyl oxalate (B1200264) and ethyl chloroacetate, which undergo a Claisen condensation to form 2-chloro-3-oxo-succinic acid diethyl ester. asianpubs.org This intermediate is then cyclized with 2-ethyl acrolein in the presence of a nitrogen source like ammonium acetate to produce the final product. asianpubs.org
Table 4: Key Precursors for Quinoline Synthesis
| Precursor/Intermediate | Typical Synthesis Method | Used In | Target Product | Reference |
|---|---|---|---|---|
| β-Anilino-α,β-unsaturated esters | Reaction of anilines with ketoesters or dialkyl acetylene dicarboxylates | Vilsmeier-Haack type reaction | Quinoline-2,3-dicarboxylic acid esters | google.com |
| 2-Aminoaryl ketones/aldehydes | Various standard organic syntheses | Friedländer Annulation | Substituted quinolines | mdpi.comresearchgate.net |
| Isatin | Standard organic synthesis | Pfitzinger Reaction | Quinoline-4-carboxylic acids | nih.gov |
| N-Substituted-3-anilinosuccinimide | Reaction of anilines with succinimide (B58015) derivatives | Multi-step synthesis via acridinimide | Quinoline-2,3-dicarboxylic acid | google.com |
| 2-Chloro-3-oxo-succinic acid diethyl ester | Claisen condensation of diethyl oxalate and ethyl chloroacetate | Hantzsch-type pyridine synthesis variant | Diethyl 5-ethyl-2,3-pyridinedicarboxylate | asianpubs.org |
Synthesis of 2,3-Quinolinedicarboxylic Acid and its Anhydride Forms
The preparation of 2,3-quinolinedicarboxylic acid is a fundamental step towards accessing its diethyl ester. This diacid is often synthesized through oxidative cleavage of more complex polycyclic aromatic compounds or through cyclization reactions. One established method involves the oxidation of quinoline itself. For instance, quinoline can be oxidized using a chlorate (B79027) salt in an aqueous acidic medium to yield pyridine-2,3-dicarboxylic acid, a related but distinct compound. google.com
A more direct route to the quinoline-2,3-dicarboxylic acid involves the hydrolysis of its corresponding diester, which can be prepared via several pathways. One such pathway is the reaction of a β-anilino-α,β-unsaturated ester with a Vilsmeier reagent. google.com The resulting dialkyl quinoline-2,3-dicarboxylate is then hydrolyzed under acidic or basic conditions to afford the diacid. google.com For example, refluxing the diester with aqueous sodium hydroxide, followed by acidification, yields the desired quinoline-2,3-dicarboxylic acid. google.com
The corresponding anhydride, quinoline-2,3-dicarboxylic acid anhydride, is a valuable intermediate, particularly for the synthesis of other derivatives like amides. google.com It is readily prepared from the diacid by heating with a dehydrating agent such as acetic anhydride. prepchem.com The reaction is typically carried out at temperatures ranging from 70°C to 95°C. prepchem.com The use of a cosolvent like pyridine is optional. prepchem.com Alternative methods for anhydride formation from dicarboxylic acids include treatment with reagents like oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). chemicalbook.com
| Starting Material | Reagents | Product | Reaction Conditions | Reference |
| Diethyl quinoline-2,3-dicarboxylate | 15% NaOH, Toluene | Quinoline-2,3-dicarboxylic acid | Reflux for 8 hours | google.com |
| Quinoline-2,3-dicarboxylic acid | Acetic anhydride | Quinoline-2,3-dicarboxylic acid anhydride | 70-95°C | prepchem.com |
| Dicarboxylic acid | Oxalyl chloride, DMF | Cyclic anhydride | Toluene, Reflux for 3 hours | chemicalbook.com |
Derivatization of Anilines and Acetylenic Esters for Quinoline Annulation
A prominent and versatile strategy for constructing the quinoline skeleton involves the annulation of anilines with suitable three-carbon units, often derived from acetylenic esters. This approach allows for the introduction of various substituents onto the quinoline ring, providing access to a wide array of analogues.
One of the classic methods is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. A variation of this involves the reaction of 2-aminobenzaldehyde with diethyl oxalacetate. google.com However, the instability of 2-aminobenzaldehyde presents challenges for large-scale synthesis. google.com
More contemporary methods often employ transition metal catalysis to facilitate the C-H activation and cyclization of anilines with alkynes. For example, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com This reaction utilizes formic acid as a C1 synthon and a reducing agent, with a copper(II) species as the terminal oxidant. mdpi.com Similarly, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes, using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a C1 building block, provides a direct route to quinolines. organic-chemistry.org
Metal-free approaches have also been developed. For instance, the reaction of anilines with α,β-unsaturated carbonyl compounds under superacidic conditions, using trifluoromethanesulfonic acid (TFA) or its anhydride (TFAA), can efficiently produce polysubstituted quinolines. mdpi.com Another strategy involves the annulation of anilines with aryl ketones and DMSO, where DMSO acts as a methine equivalent, promoted by potassium persulfate (K2S2O8). organic-chemistry.org
The reaction of anilines with diethyl acetylenedicarboxylate (DEAD) or other acetylenic esters is a direct method for forming the quinoline ring system. The initial step is typically a Michael addition of the aniline to the acetylenic ester, followed by cyclization and aromatization. These reactions can be promoted by various catalysts and conditions, leading to substituted quinoline-2,3-dicarboxylates.
| Aniline Derivative | Acetylenic Ester/Annulation Partner | Catalyst/Reagent | Product Type | Reference |
| Aniline derivatives | Alkynyl esters | Rhodium catalyst, Formic acid, Cu(II) oxidant | Quinoline carboxylates | mdpi.com |
| Anilines | Alkynes | Co(III) catalyst, DMSO | Substituted quinolines | organic-chemistry.org |
| Anilines | α,β-Unsaturated carbonyl compounds | Trifluoromethanesulfonic acid (TFA) or TFAA | Polysubstituted quinolines | mdpi.com |
| Anilines | Aryl ketones, DMSO | K2S2O8 | 4-Arylquinolines | organic-chemistry.org |
| 2-Aminobenzaldehyde | Diethyl oxalacetate | - | Diethyl quinoline-2,3-dicarboxylate | google.com |
Chemical Reactivity and Transformations of Diethyl 2,3 Quinolinedicarboxylate
Hydrolysis Reactions to Form 2,3-Quinolinedicarboxylic Acid
The dual ester functionalities of diethyl 2,3-quinolinedicarboxylate can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding 2,3-quinolinedicarboxylic acid. This transformation is a fundamental process for accessing the diacid, which is a crucial precursor for various other compounds, including anhydrides and subsequently, specialized amides used in the synthesis of herbicidal agents. google.comgoogle.com
Table 1: Conditions for Hydrolysis of this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| Acridinimide (related precursor) | 1. NaOH, EtOH/H₂O, reflux | 2,3-Quinolinedicarboxylic acid | google.com |
| This compound | Acid or Base Catalysis | 2,3-Quinolinedicarboxylic acid | google.com |
Amidation Reactions of the Ester Functionalities (e.g., formation of diamides)
The ester groups of this compound are susceptible to nucleophilic attack by amines, leading to the formation of amides. This reaction can proceed to form a monoamide or a diamide (B1670390) depending on the stoichiometry and reaction conditions. A related and highly significant transformation is the reaction of quinoline-2,3-dicarboxylic acid anhydride (B1165640) (derived from the diester via hydrolysis) with an appropriately substituted aminocarboxamide or aminothiocarboxamide. google.com This reaction selectively yields a 2-carbamoyl quinoline-3-carboxylic acid, which is a key intermediate in the synthesis of certain imidazolinone herbicides. google.comgoogle.com
Furthermore, the synthesis of N-substituted-pyrrolo[3,4-b]quinoline-1,3-diones from halo-quinoline precursors via palladium-catalyzed carbonylative cyclization with amines showcases the propensity of the 2,3-disubstituted quinoline (B57606) scaffold to undergo reactions forming cyclic imides. researchgate.net This suggests that direct reaction of this compound with a primary amine could potentially lead to the corresponding diamide, which may then be cyclized to the pyrrolo[3,4-b]quinoline-1,3-dione.
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this would involve reacting the diester with a different alcohol (e.g., methanol (B129727), isopropanol) in the presence of an acid or base catalyst to yield a new diester (e.g., dimethyl 2,3-quinolinedicarboxylate or diisopropyl 2,3-quinolinedicarboxylate). wikipedia.orgmasterorganicchemistry.com
The mechanism under basic conditions involves nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate which then eliminates an ethoxide ion. masterorganicchemistry.com Under acidic conditions, the carbonyl group is first protonated to increase its electrophilicity, followed by nucleophilic attack by the new alcohol. wikipedia.orgmasterorganicchemistry.com While this is a general reaction for esters, specific studies detailing the transesterification of this compound are not extensively documented in the reviewed literature. However, the principles of this reaction are broadly applicable to this substrate.
Functionalization at the Quinoline Ring System
Beyond the reactivity of its ester groups, the quinoline ring of this compound can be functionalized, typically through electrophilic aromatic substitution. The presence of the deactivating carboxylate groups directs incoming electrophiles primarily to the benzene (B151609) ring portion of the quinoline system. This allows for the synthesis of a variety of substituted analogues.
Commercially available derivatives indicate that functionalization such as halogenation is common. For instance, compounds like 6-bromo-, 7-chloro-, 8-chloro-, 6-fluoro-, and 6-methoxy-diethyl 2,3-quinolinedicarboxylate are known, suggesting that direct electrophilic attack (e.g., bromination, chlorination, nitration followed by reduction and further manipulation) on the parent diester is a viable synthetic strategy. researchgate.net
Exploitation in Cycloaddition and Annulation Reactions
The quinoline nucleus, particularly when activated, can participate in cycloaddition reactions, offering a powerful method for constructing complex, three-dimensional polycyclic structures. Photochemical dearomative cycloadditions of quinolines with alkenes have been shown to be an effective strategy. nih.govnih.gov These reactions, often mediated by photosensitization of a Lewis acid-complexed quinoline, can proceed as a stepwise radical cycloaddition to yield para-cycloadducts with high regio- and diastereoselectivity. nih.gov
Another important transformation is the [3+2] cycloaddition. For example, copper-catalyzed reactions of azirines with 4-hydroxyquinolone derivatives (which exist in tautomeric equilibrium) can be used for the assembly of the 1H-pyrrolo[3,2-c]quinoline framework. mdpi.com While not starting directly from this compound, these annulation strategies highlight the reactivity of the quinoline core in forming fused ring systems, a reactivity pattern that is relevant to the broader class of quinoline derivatives.
Table 2: Examples of Cycloaddition Reactions with Quinoline Systems
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Dearomative para-cycloaddition | Quinolines, Alkenes | Photosensitizer, Lewis Acid | Polycyclic bridged structures | nih.gov |
| Intermolecular [4+2] Cycloaddition | Bicyclic azaarenes, Alkenes | Energy transfer mediator | Bridged polycycles | nih.gov |
| (3+2) Cycloaddition/Annulation | 4-Hydroxyquinolones, 2H-Azirines | Copper(I) or Copper(II) | Pyrrolo[3,2-c]quinoline scaffolds | mdpi.com |
Investigation of Radical Capture Reactions and Pathways
The involvement of this compound in radical reactions is not a widely reported area of its chemistry. The photochemical cycloadditions mentioned previously do proceed through stepwise radical intermediates, where the excited-state quinoline acts as a diradical-like species. nih.gov In these cases, the quinoline system is effectively capturing a radical species generated from the alkene. However, dedicated studies focusing on this compound as a specific trap for other, externally generated radicals are not prominent in the surveyed scientific literature. The electron-deficient nature of the pyridine (B92270) part of the quinoline ring, enhanced by the two carboxylate groups, could potentially make it susceptible to attack by nucleophilic radicals, but this remains a speculative area requiring further investigation.
Derivatization Strategies and Synthesis of Functionalized Analogues
Synthesis of Substituted Diethyl 2,3-Quinolinedicarboxylates (e.g., chloro, bromo, methoxy (B1213986) derivatives)
The most versatile methods for preparing substituted diethyl 2,3-quinolinedicarboxylates involve the construction of the quinoline (B57606) heterocycle from substituted precursors. The Friedländer annulation and related syntheses are paramount in this regard.
Friedländer Synthesis: This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as diethyl oxalacetate. google.com By using a substituted 2-aminobenzaldehyde (B1207257) (e.g., 5-chloro-2-aminobenzaldehyde or 4-methoxy-2-aminobenzaldehyde), one can directly construct the corresponding substituted diethyl 2,3-quinolinedicarboxylate. The reaction is typically catalyzed by acids (like p-toluenesulfonic acid) or bases. wikipedia.orgorganic-chemistry.org Various catalysts, including molecular iodine and neodymium(III) nitrate (B79036) hexahydrate, have been shown to improve the efficiency of this reaction. organic-chemistry.org
Synthesis from Substituted Anilines: A highly effective route involves the reaction of a substituted aniline (B41778) with diethyl acetylenedicarboxylate (B1228247). google.com This initially forms a β-anilino-α,β-unsaturated ester intermediate. Subsequent cyclization, often promoted by a Vilsmeier reagent (formed from reagents like phosphorus oxychloride and dimethylformamide), yields the desired diethyl quinoline-2,3-dicarboxylate with the substituent pattern dictated by the starting aniline. google.com
Post-formation Derivatization: Direct substitution on the pre-formed this compound ring can also be achieved. For instance, a 2-chloroquinoline (B121035) derivative can be converted to a 2-methoxyquinoline (B1583196) derivative by reaction with sodium methoxide (B1231860) in methanol (B129727). google.com Furthermore, chlorination can be accomplished using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide (BPO). google.com
The table below summarizes key starting materials for these syntheses.
| Starting Material | Reagent(s) | Product Type |
| Substituted 2-aminobenzaldehyde | Diethyl oxalacetate | Substituted this compound |
| Substituted Aniline | Diethyl acetylenedicarboxylate, Vilsmeier reagent | Substituted this compound |
| 3-benzyl-6-bromo-2-chloroquinoline | Sodium methoxide | 3-benzyl-6-bromo-2-methoxyquinoline |
| 3-benzyl-15-bromo-2-methoxyquinoline | N-chlorosuccinimide (NCS), Benzoyl peroxide (BPO) | 6-bromo-3-Chlorophenylmethyl-2-methoxyquinoline |
Introduction of Diverse Chemical Moieties onto the Quinoline Scaffold
Beyond simple halogen or alkoxy groups, a wide array of chemical functionalities can be introduced onto the quinoline framework, often leveraging modern catalytic methods.
C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. mdpi.comnih.gov By activating the quinoline core, typically as a quinoline N-oxide, direct coupling with other molecules is possible. For example, palladium-catalyzed C2-arylation allows for the introduction of various aryl groups onto the second position of the quinoline ring. mdpi.com This strategy can also be extended to introduce heteroaryl moieties, such as triazolyl groups, providing a metal-free, step-economical pathway to complex derivatives. beilstein-journals.org
Nucleophilic Substitution: As mentioned previously, halogenated quinolines serve as versatile precursors for introducing other functional groups. The displacement of a chloro group at the C2 position by methoxide is a classic example of nucleophilic aromatic substitution, enabling the synthesis of alkoxy derivatives. google.com
Organoboron Chemistry: Dearomative hydroboration presents a novel strategy for functionalizing the quinoline ring. nih.gov Using phosphine-ligated borane (B79455) complexes, boron moieties can be selectively added across the benzene (B151609) portion of the quinoline system. These organoboron intermediates are exceptionally versatile and can be subjected to a wide range of downstream transformations, allowing for the introduction of many different functional groups. nih.gov
Regioselective Synthesis of Di-, Tri-, and Poly-substituted Quinoline Systems
Controlling the position of substituents (regioselectivity) is a central challenge in the synthesis of complex quinoline derivatives.
Substrate-Controlled Synthesis: The Friedländer synthesis offers inherent regiocontrol based on the starting materials. wikipedia.orgnih.gov The substitution pattern on the 2-aminoaryl ketone or aldehyde directly translates to the substitution on the benzo portion of the resulting quinoline. The choice of the dicarbonyl component dictates the substitution on the newly formed pyridine (B92270) ring. nih.gov Similarly, the Vilsmeier-based cyclization of substituted anilines provides predictable regiochemistry. google.com
Catalyst- and Directing-Group-Controlled Functionalization: For post-synthesis modification, regioselectivity is often governed by the electronic nature of the quinoline ring and the use of directing groups. The quinoline N-oxide is a common strategy to direct metal-catalyzed C-H functionalization specifically to the C2 position. mdpi.comnih.gov This approach prevents reaction at other, less reactive positions.
Ligand-Controlled Regioselectivity: Advanced methods can offer switchable regioselectivity. In the dearomative hydroboration of quinolines, the choice of phosphine (B1218219) ligand on the borane complex can direct the addition to different positions. nih.gov This allows for the selective formation of either 5,6- or 5,8-hydroborated products, providing precise control over the functionalization of the benzene ring portion of the molecule. nih.gov
Preparation of Dihydroquinoline and Related Heterocyclic Derivatives
The reduction of the quinoline ring system to form dihydro- and tetrahydroquinolines is a key transformation for accessing C(sp3)-rich scaffolds.
The dearomative hydroboration strategy not only functionalizes the quinoline ring but also reduces it, directly yielding hydroborated dihydroquinoline structures. nih.gov These products can be further modified or the boron can be removed to give the dihydroquinoline scaffold.
Another approach involves the oxidation of dihydroquinolines to obtain the corresponding quinoline derivatives. This suggests that the reverse reaction, the reduction of the quinoline core of a molecule like this compound, is a viable path to its dihydro-analogue. Standard reduction methods, potentially including catalytic hydrogenation or the use of specific reducing agents, can be employed to selectively reduce the pyridine portion of the quinoline ring system.
An in-depth examination of the catalytic dimensions surrounding the synthesis and transformation of this compound reveals a landscape of innovation and optimization. The development of efficient catalytic systems is paramount for the synthesis of the quinoline framework, a core structure in numerous significant compounds.
Catalytic Aspects in Synthesis and Transformation
The synthesis of quinoline (B57606) derivatives, including Diethyl 2,3-quinolinedicarboxylate, is frequently achieved through cyclization reactions, where the choice of catalyst is crucial in determining the efficiency, selectivity, and environmental impact of the process. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, stands out as one of the most direct and versatile methods for preparing polysubstituted quinolines. nih.gov
Mechanistic and Theoretical Investigations
Elucidation of Reaction Pathways and Identification of Key Intermediates
The formation of the quinoline (B57606) ring system can be achieved through various annulation strategies, each proceeding through distinct reaction pathways and involving specific key intermediates.
One of the most classic methods is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.net Mechanistic studies suggest two primary pathways. wikipedia.org The first pathway begins with an intermolecular aldol (B89426) condensation between the reactants to form an aldol adduct. This adduct then rapidly cyclizes and dehydrates to yield the quinoline product. cdnsciencepub.com The second proposed mechanism involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type cyclization, followed by dehydration to form the final quinoline ring. wikipedia.orgcdnsciencepub.com Under typical acidic or basic conditions, the initial aldol condensation is often the slow, rate-determining step, and the subsequent intermediates are too short-lived to be detected. cdnsciencepub.com
The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to compounds like Diethyl 2,3-quinolinedicarboxylate. This reaction starts with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com The initial step is a rapid Michael-type addition followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonate intermediate. wikipedia.orgjasco.ro This intermediate then undergoes a thermal intramolecular cyclization at high temperatures to yield the quinoline system. wikipedia.orgmdpi.comjasco.ro
More contemporary methods have introduced pathways involving different types of intermediates. For instance, cascade reactions starting from 2-azidobenzaldehydes can proceed through a [4+2] cycloaddition, involving a benzisoxazole intermediate , which then reacts and aromatizes to form the quinoline dicarboxylate structure. Other syntheses utilize a sequence of Staudinger, Knoevenagel, and aza-Wittig reactions , or proceed via the generation of nitrene intermediates from aryl azides.
Oxidative annulation strategies have also been developed. A visible-light-promoted synthesis using 9,10-phenanthrenequinone as a photocatalyst involves a single-electron transfer (SET) from a 2-vinylarylimine substrate. This generates a radical cation which then cyclizes to a dihydroquinoline cation radical before aromatizing to the final quinoline product.
These varied pathways highlight the chemical versatility in constructing the quinoline core, with the specific route and observable intermediates being highly dependent on the starting materials and reaction conditions employed.
Kinetic Studies of Quinoline Annulation Reactions
Kinetic studies of quinoline annulation reactions are essential for understanding reaction rates, optimizing conditions, and controlling product selectivity. A key concept that emerges from these studies is the distinction between kinetic and thermodynamic control. wikipedia.orgmasterorganicchemistry.comjackwestin.com
Kinetic Product : The product that is formed fastest, as it has the lowest activation energy. It is favored at lower temperatures and shorter reaction times. masterorganicchemistry.comyoutube.com
Thermodynamic Product : The most stable product, which may form more slowly due to a higher activation energy. It is favored at higher temperatures and longer reaction times, which allow for equilibrium to be established. masterorganicchemistry.comyoutube.com
In the context of the Friedländer synthesis , reacting 2-aminobenzaldehyde (B1207257) with unsymmetrical ketones can lead to mixtures of products. The ratio of these products can be dramatically influenced by the reaction conditions, demonstrating a clear kinetic versus thermodynamic competition. For example, using ytterbium-triflate as a catalyst with enamines of methyl-n-alkylketones can lead to a predominance of the kinetic product, which is unusual for typical Friedländer conditions that often favor the thermodynamic product. cdnsciencepub.com This is attributed to the rapid formation and cyclization of a kinetically favored Schiff base intermediate. cdnsciencepub.com
The Gould-Jacobs reaction also illustrates the importance of reaction parameters. The intramolecular cyclization step requires high temperatures, but prolonged reaction times at these temperatures can lead to product degradation and decarboxylation. jasco.ro Kinetic investigations using microwave-assisted heating have shown that high temperatures can be reached quickly, significantly shortening reaction times and often improving yields by minimizing side reactions. jasco.roresearchgate.net A careful balance of temperature and reaction time is crucial to maximize the yield of the desired cyclized product over the uncyclized intermediate or degradation products. jasco.ro
The initial step of the Friedländer reaction, the intermolecular aldol condensation, has been identified as the slow, rate-limiting step under many conditions. cdnsciencepub.com The subsequent cyclization and dehydration steps are typically very fast. Understanding the rate-determining step allows for targeted optimization, such as the choice of catalyst to accelerate this specific transformation.
Computational Chemistry Applications
Computational chemistry has become an indispensable tool for probing the complex mechanisms of quinoline synthesis, providing insights that are often inaccessible through experimental methods alone.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is widely applied to elucidate reaction mechanisms for the synthesis of heterocyclic compounds, including quinolines.
DFT calculations can determine the thermodynamic feasibility of a proposed reaction pathway by calculating the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and internal energy (ΔE). A negative ΔG indicates a thermodynamically favorable, or spontaneous, reaction. This approach has been used to confirm the viability of reaction pathways between starting materials leading to quinoline-like structures.
Furthermore, DFT is instrumental in distinguishing between competing mechanistic pathways, such as concerted versus stepwise reactions. By calculating the energy profiles for each pathway, including the activation energies of all transition states, chemists can predict which mechanism is more likely to occur. For example, in cycloaddition reactions, DFT can model both the concerted [3+2] pathway and a stepwise radical-mediated pathway, with the calculated energy barriers for each revealing the favored route. Modern functionals like B3LYP and M06-2X are commonly employed for these investigations, providing a balance of computational cost and accuracy.
The table below shows an example of thermodynamic data obtained from DFT calculations for a hypothetical reaction step in a quinoline synthesis, illustrating how these values can predict reaction spontaneity.
| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Thermodynamic Feasibility |
| Reactant A + Reactant B -> Intermediate C | -25.8 | -26.1 | -15.4 | Favorable |
| Intermediate C -> Transition State D | +18.2 | +18.0 | +18.5 | Energy Barrier |
| Transition State D -> Product E | -35.1 | -35.3 | -45.7 | Favorable |
This table is illustrative. The values are hypothetical and represent typical data obtained from DFT calculations.
Molecular modeling allows for the three-dimensional visualization and analysis of molecules, including highly unstable species like reactive intermediates and transition states. By computing the geometries and electronic properties of these transient structures, researchers can gain a deeper understanding of the reaction course.
In quinoline synthesis, modeling is used to:
Characterize Transition States: The transition state is the highest energy point along the reaction coordinate. Modeling its structure provides crucial information about the bonding changes occurring during a reaction step. The calculated energy of the transition state determines the activation barrier (Ea), which is directly related to the reaction rate.
Analyze Intermediates: The stability and structure of intermediates, such as aldol adducts, Schiff bases, zwitterions, or radical cations, can be analyzed. For instance, in cycloaddition reactions, modeling can reveal whether a zwitterionic intermediate is stable enough to exist or if the reaction proceeds through a fleeting transition state. The calculated relative energies of different possible intermediates can explain the observed regioselectivity or stereoselectivity of a reaction.
Visualize Reaction Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. These diagrams provide a clear visual representation of the energy landscape of the reaction, highlighting the rate-determining step and the thermodynamic driving forces. This detailed view helps explain why certain reaction conditions favor one product over another and provides a rational basis for catalyst design and reaction optimization.
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of Diethyl 2,3-quinolinedicarboxylate, the protons of the quinoline (B57606) ring system and the ethyl ester groups give rise to characteristic signals. The aromatic protons on the quinoline core typically appear in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring current. The chemical shifts and coupling constants of these protons provide valuable information about their relative positions on the quinoline ring. The ethyl ester groups are characterized by a quartet and a triplet, corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively, with their coupling pattern confirming their adjacency. The integration of these signals corresponds to the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a complementary and often more resolved view of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbons of the two ester groups are typically found at the most downfield chemical shifts. The sp²-hybridized carbons of the quinoline ring resonate in the aromatic region, with their specific shifts influenced by the nitrogen atom and the electron-withdrawing ester groups. The methylene and methyl carbons of the ethyl groups appear in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Spectral Data for a Diethyl Quinolinedicarboxylate Derivative Data for a structurally related compound, (E)-Diethyl 2-styrylquinoline-3,4-dicarboxylate, is provided for illustrative purposes. nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.36 | d | 1H | Ar-H |
| 8.28 | d | 1H | CH=CH |
| 8.23 | d | 1H | Ar-H |
| 8.02 | t | 1H | Ar-H |
| 7.85 | d | 2H | Ar-H |
| 7.80 | t | 1H | Ar-H |
| 7.77 | d | 1H | CH=CH |
| 7.62 | t | 2H | Ar-H |
| 7.55 | t | 1H | Ar-H |
| 4.75 | q | 2H | -OCH₂- |
| 4.71 | q | 2H | -OCH₂- |
| 1.67 | t | 3H | -CH₃ |
| 1.66 | t | 3H | -CH₃ |
Table 2: Representative ¹³C NMR Spectral Data for a Diethyl Quinolinedicarboxylate Derivative Data for a structurally related compound, (E)-Diethyl 2-styrylquinoline-3,4-dicarboxylate, is provided for illustrative purposes. rsc.org
| Chemical Shift (δ) ppm | Assignment |
| 166.85, 166.15 | C=O (ester) |
| 151.97, 148.42, 139.07, 138.15, 136.98, 136.36, 131.23, 129.60, 128.50, 128.18, 127.53, 125.28, 124.72, 123.79, 123.66, 122.22 | Aromatic and Vinylic Carbons |
| 62.24, 62.11 | -OCH₂- |
| 21.31, 14.03 | -CH₃ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber.
For this compound, the most prominent absorption bands are associated with the carbonyl (C=O) stretching of the ester groups, which typically appear as strong peaks in the region of 1700-1750 cm⁻¹. The presence of the aromatic quinoline ring is indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ester linkages can be observed in the 1000-1300 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethyl groups are expected to appear just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for a Diethyl Quinolinedicarboxylate Derivative Data for a structurally related compound, (E)-Diethyl 2-styrylquinoline-3,4-dicarboxylate, is provided for illustrative purposes. nih.gov
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 2981 | Medium | C-H (aliphatic) |
| 1740, 1704 | Strong | C=O (ester) |
| 1246, 1194 | Strong | C-O (ester) |
| 1027 | Medium | C-O |
| 745 | Strong | C-H (aromatic out-of-plane bend) |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group (-COOR). For this compound, one would expect to see fragments corresponding to the loss of an ethoxy radical (-OCH₂CH₃) and the loss of an ethoxycarbonyl radical (-COOCH₂CH₃). The stability of the quinoline ring would likely result in it being a prominent fragment in the spectrum.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined with high accuracy.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, reversed-phase HPLC would be a suitable method. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time of the compound is a characteristic property under a specific set of conditions (e.g., mobile phase composition, flow rate, and column temperature) and can be used for its identification and quantification. The purity of the sample can be assessed by the presence of a single, sharp peak in the chromatogram.
Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Given its likely boiling point, this compound could potentially be analyzed by GC. In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The retention time is dependent on the compound's volatility and its interactions with the stationary phase. GC, often coupled with a mass spectrometer (GC-MS), can provide both separation and structural information simultaneously.
Future Research Directions and Emerging Trends
Exploration of Novel and Highly Sustainable Synthesis Routes for Diethyl 2,3-Quinolinedicarboxylate
The chemical industry is increasingly moving away from traditional synthesis methods that often rely on harsh conditions and hazardous materials. researchgate.netijpsjournal.com The focus is now on "green chemistry," which aims for sustainability at the molecular level by designing processes that reduce waste, energy consumption, and the use of toxic reagents. researchgate.net For quinoline (B57606) derivatives, this involves a shift from conventional methods like the Skraup, Pfitzinger, or Friedländer syntheses, which can be resource-intensive and produce significant waste. tandfonline.comacs.org
Future research is centered on adopting more environmentally benign methodologies. These green approaches offer numerous benefits, including faster reaction times, simpler workup procedures, and the use of recyclable components. researchgate.net Key areas of exploration include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates and improve yields compared to conventional heating. researchgate.netijpsjournal.com
Solvent-Free Reactions: Eliminating organic solvents reduces waste, lowers energy consumption for solvent removal, and improves safety. ijpsjournal.com
Use of Green Solvents: When solvents are necessary, research is exploring benign alternatives like water or polyethylene (B3416737) glycol (PEG), which are less hazardous and often recyclable. tandfonline.com
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts, reducing waste and environmental impact. ijpsjournal.com
| Sustainable Synthesis Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to rapid and uniform heating. | High yields, fast reaction times, reduced side reactions. | researchgate.net |
| Solvent-Free Synthesis | Conducts chemical reactions without the use of organic solvents. | Reduced waste, lower energy consumption, improved safety. | ijpsjournal.com |
| Green Solvents | Employs environmentally benign solvents like water or polyethylene glycol (PEG). | Recyclable, less hazardous waste, improved environmental profile. | tandfonline.com |
| Biocatalysis | Uses enzymes or whole microorganisms to catalyze chemical transformations. | High selectivity, mild reaction conditions, greener alternative to traditional catalysts. | ijpsjournal.com |
Development of Advanced Catalytic Systems with Enhanced Efficiency and Selectivity
Catalysts are fundamental to the synthesis of quinolines, and ongoing research seeks to develop systems that are not only more efficient and selective but also sustainable. numberanalytics.com Traditional methods often use catalysts that are difficult to recover or are based on expensive or toxic metals. acs.org
Emerging trends in catalysis for quinoline synthesis include:
Transition Metal Catalysts: Palladium and copper complexes are widely used for their effectiveness in facilitating key bond-forming reactions, such as cross-coupling and cyclization, which are crucial steps in building the quinoline scaffold. numberanalytics.com
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). numberanalytics.com Their primary advantage is the ease of separation from the reaction mixture, which allows for catalyst recycling and reduces waste, contributing to a more sustainable process. numberanalytics.com
Nanocatalysts: The use of catalysts at the nanoscale offers significant benefits due to their high surface-area-to-volume ratio. acs.org This leads to exceptional catalytic activity, high stability, and good reusability. Nanocatalysts based on metals like iron, copper, zinc, and gold are being actively explored for one-pot quinoline synthesis. acs.orgnih.gov These catalysts can overcome drawbacks of traditional systems, such as long reaction times and harsh conditions. acs.org
| Catalytic System | Examples | Key Advantages | Reference |
|---|---|---|---|
| Transition Metal Complexes | Palladium (Pd), Copper (Cu), Cobalt (Co), Rhodium (Rh) | High efficiency in C-H activation and cross-coupling reactions. | numberanalytics.commdpi.com |
| Heterogeneous Catalysts | Solid acid catalysts (e.g., Nafion NR50), metal oxides | Easy separation, recyclability, reduced environmental impact. | numberanalytics.commdpi.com |
| Nanocatalysts | Nanoparticles of Fe, Cu, Zn, Au, Ag, SiO2 | High surface area, excellent activity, good reusability, cost-effective preparation. | acs.org |
Expansion of Applications in Diverse Areas of Drug Discovery and Agrochemical Development
The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemical research due to its wide range of biological activities. acs.orgnih.gov Derivatives of quinoline are found in numerous pharmaceuticals and are being actively investigated for new therapeutic and agricultural applications. acs.orgmdpi.com
Future research will likely focus on synthesizing and screening novel derivatives of this compound to explore their potential as:
Anticancer Agents: Quinoline derivatives are being studied for their antiproliferative activity against various cancer cell lines. mdpi.comnih.gov
Antimicrobial Agents: The rise of drug-resistant pathogens has spurred the search for new antibiotics and antifungals, and quinoline-based compounds have shown promise in this area. acs.orgnih.gov
Antimalarial Drugs: The quinoline core is central to several established antimalarial drugs, and research continues to develop new agents to combat resistant strains of malaria. acs.orgmdpi.com
Anti-inflammatory and Analgesic Agents: Substituted quinolines have demonstrated potential as anti-inflammatory and pain-relieving compounds. nih.gov
Agrochemicals: The biological activity of quinolines extends to potential uses in agriculture as herbicides, insecticides, or fungicides, an area ripe for further exploration.
Application of Machine Learning and Artificial Intelligence in Quinoline Synthesis Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. doaj.orgazoai.com These computational tools can analyze vast datasets to predict reaction outcomes, design novel molecules with desired properties, and optimize synthetic pathways. mdpi.comresearchgate.net
In the context of quinoline synthesis, emerging trends include:
Predictive Modeling: ML models can be trained on existing reaction data to predict the products of new chemical reactions, saving time and resources in the lab. researchgate.net
Generative AI for Molecular Design: Generative models, such as Generative Adversarial Networks (GANs), can design entirely new quinoline-based molecules that are optimized for specific properties, like drug-likeness or binding affinity to a biological target. azoai.com For instance, the MedGAN model has been used to generate thousands of novel quinoline scaffolds. azoai.com
Retrosynthetic Analysis: AI can assist in planning the synthesis of a target molecule by working backward from the final product to identify readily available starting materials and viable reaction steps. researchgate.net
Optimization of Reaction Conditions: Machine learning algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst, leading to more efficient and cost-effective synthetic routes. mdpi.com
Comprehensive Lifecycle Assessment and Environmental Impact Studies for Production Methodologies
As sustainability becomes a central tenet of chemical manufacturing, there is a growing need for a holistic evaluation of the environmental footprint of production processes. A comprehensive Lifecycle Assessment (LCA) evaluates the environmental impact of a product from raw material extraction to final disposal. nrel.gov
For this compound and other quinolines, future research will increasingly involve:
Comparative LCA: Conducting detailed LCAs to compare the environmental impact of traditional synthesis routes versus modern, green alternatives. This includes quantifying factors like greenhouse gas emissions, energy consumption, and water usage. nrel.gov
Green Metrics Analysis: Applying metrics such as atom economy, E-factor (environmental factor), and process mass intensity to quantify the "greenness" of a synthetic route. acs.org The goal is to identify methods that maximize the incorporation of starting materials into the final product while minimizing waste. acs.org
Identifying Environmental Hotspots: Using LCA to pinpoint the specific steps in a production process that contribute most to its environmental burden, such as solvent use or energy-intensive purification steps. nrel.gov This allows researchers to focus their optimization efforts where they will have the greatest positive impact.
By systematically evaluating and comparing different production methodologies, researchers can provide a clear, data-driven rationale for adopting more sustainable and environmentally responsible practices in the synthesis of important chemical compounds. acs.org
Q & A
Q. What are the standard synthetic routes for Diethyl 2,3-quinolinedicarboxylate?
- Methodological Answer : this compound is commonly synthesized via cyclocondensation reactions. One established method involves reacting 2-aminobenzophenones with acetylenic esters (e.g., diethyl acetylenedicarboxylate) under mild conditions. For example, derivatives like 6-chloro-4-(2-chlorophenyl)-2,3-quinolinedicarboxylate are synthesized in yields up to 95% by varying substituents on the aminobenzophenone precursor . Another approach employs Bi(OTf)₃ as a catalyst for cyclization reactions, achieving moderate yields (60%) under ambient conditions . Key Variables :
- Substituents on the aryl ring (e.g., chloro, fluoro) influence yield and purity.
- Solvent choice (e.g., chloroform) and catalyst (e.g., Bi(OTf)₃) affect reaction efficiency.
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1,720–1,730 cm⁻¹ and Csp²/Csp³-H vibrations between 2,950–3,080 cm⁻¹ .
- NMR Spectroscopy : ¹H and ¹³C NMR data confirm the quinoline backbone and ester groups. For instance, methylene protons in ethoxy groups resonate at δ ~4.3–4.5 ppm, while aromatic protons appear at δ ~7.0–8.5 ppm .
- Elemental Analysis : Validates purity (e.g., C: 65.39%, H: 4.25%, N: 2.89% for a derivative) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Store in a locked, ventilated area away from ignition sources .
- Exposure Response :
- Skin Contact : Rinse immediately with water and remove contaminated clothing .
- Eye Contact : Flush with water for 15 minutes and seek medical attention .
- Disposal : Follow local regulations for hazardous organic waste .
Advanced Research Questions
Q. How do substituents on the quinoline core influence the reactivity and biological activity of this compound derivatives?
Q. How can contradictory yield data in this compound synthesis be resolved?
- Methodological Answer : Yield discrepancies often arise from differences in reaction conditions. For example:
- Catalyst Use : Bi(OTf)₃-catalyzed reactions yield 60% , while uncatalyzed methods achieve >85% with electron-withdrawing substituents .
- Solvent Effects : Polar solvents (e.g., DMF) may improve solubility but reduce selectivity.
Recommendation : Optimize catalyst loading (5–10 mol%) and reaction time (6–72 hours) based on substituent electronic effects.
Q. What role does this compound play in heterocyclic drug discovery?
- Methodological Answer : The compound serves as a precursor for bioactive dihydroquinolines and tetrahydroquinolines. For instance:
- Antibacterial Agents : 2,2,4-Trimethyl-1,2-dihydroquinoline derivatives inhibit bacterial growth via enzyme binding .
- Kinase Inhibitors : Quinoline-3-carboxylate analogs target ATP-binding pockets in kinases .
Experimental Design : - Functionalize the quinoline core via ester hydrolysis or nucleophilic substitution.
- Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
